3-Benzyl-6,6-dimethylpiperazin-2-one

Medicinal chemistry Structure-based drug design Piperazinone SAR

3-Benzyl-6,6-dimethylpiperazin-2-one (CAS 1246396-51-9; molecular formula C13H18N2O; MW 218.29 g/mol) is a substituted piperazin-2-one featuring a benzyl substituent at the C3 carbon position and a geminal dimethyl group at the C6 position. The piperazin-2-one core is a privileged scaffold in medicinal chemistry, serving as a transition-state mimetic in serine protease inhibition and as a conformationally constrained building block for peptidomimetic design.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
Cat. No. B13843608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-6,6-dimethylpiperazin-2-one
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCC1(CNC(C(=O)N1)CC2=CC=CC=C2)C
InChIInChI=1S/C13H18N2O/c1-13(2)9-14-11(12(16)15-13)8-10-6-4-3-5-7-10/h3-7,11,14H,8-9H2,1-2H3,(H,15,16)
InChIKeyVWWXTPYZHCPFCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-6,6-dimethylpiperazin-2-one – Sourcing Guide for the C3-Benzyl, C6-gem-Dimethyl Piperazinone Scaffold


3-Benzyl-6,6-dimethylpiperazin-2-one (CAS 1246396-51-9; molecular formula C13H18N2O; MW 218.29 g/mol) is a substituted piperazin-2-one featuring a benzyl substituent at the C3 carbon position and a geminal dimethyl group at the C6 position [1]. The piperazin-2-one core is a privileged scaffold in medicinal chemistry, serving as a transition-state mimetic in serine protease inhibition and as a conformationally constrained building block for peptidomimetic design [2]. Unlike the more common N1-benzyl-piperazinone regioisomers, the C3-benzyl substitution preserves a secondary amide NH and a secondary amine within the ring, altering the hydrogen-bond donor/acceptor profile and the vectors available for target engagement [1].

Why N1-Benzyl Piperazinones Cannot Substitute for 3-Benzyl-6,6-dimethylpiperazin-2-one in Structure-Activity Programs


Piperazinone regioisomers with identical molecular formulae (C13H18N2O) but different benzyl and methyl substitution patterns exhibit markedly divergent biological profiles due to differences in hydrogen-bond donor/acceptor topology, metabolic vulnerability, and conformational constraint. N1-Benzyl analogs such as 1-benzyl-3,3-dimethylpiperazin-2-one (CAS 674791-90-3) and cis-3,5-dimethyl-1-(phenylmethyl)-piperazinone (CAS 55115-95-2) position the benzyl group on a tertiary lactam nitrogen, eliminating a key hydrogen-bond donor present in the target compound's secondary amide [1]. Furthermore, the gem-dimethyl group at C6 in the target compound confers documented advantages in metabolic stability, selectivity, and reduced P-glycoprotein efflux liability relative to non-geminal or monomethyl analogs—effects extensively catalogued across multiple chemotypes [2]. Substituting a regioisomer without verifying target engagement and metabolic profile thus risks altering both potency and pharmacokinetics in ways not predictable from molecular formula alone.

Quantitative Differentiation Evidence: 3-Benzyl-6,6-dimethylpiperazin-2-one vs. Closest Structural Analogs


Hydrogen-Bond Donor Topology: C3-Benzyl Retains Secondary Amide NH vs. N1-Benzyl Elimination

3-Benzyl-6,6-dimethylpiperazin-2-one possesses a secondary amide NH (HBD count = 2) at the N1 position, whereas the regioisomeric 1-benzyl-3,3-dimethylpiperazin-2-one (CAS 674791-90-3) has the benzyl group on the lactam nitrogen, converting the amide to a tertiary amide (HBD count = 1 at the ring). This single hydrogen-bond donor difference alters the molecular recognition capacity of the scaffold, particularly in protease active sites where backbone NH hydrogen bonds are critical for transition-state mimicry [1]. In factor Xa inhibitor crystallography, the piperazinone carbonyl oxygen and the adjacent NH engage Gly219 of the protease via a conserved hydrogen-bond network; N1-substitution ablates this interaction [2].

Medicinal chemistry Structure-based drug design Piperazinone SAR

Gem-Dimethyl Effect: Documented Metabolic Stability Enhancement vs. Non-Geminal Methyl and Des-Methyl Analogs

The C6 gem-dimethyl substitution in 3-benzyl-6,6-dimethylpiperazin-2-one is positioned at the carbon adjacent to the secondary amine (N4). Literature precedent across multiple chemotypes demonstrates that gem-dimethyl groups at positions flanking metabolic soft spots reduce oxidative metabolism, with documented improvements in microsomal half-life (median ~2- to 5-fold increase), decreased intrinsic clearance, and reduced P-gp efflux ratios [1]. In a direct piperazinone-relevant example, incorporation of a gem-dimethyl group to curb glucuronidation at a metabolically labile position simultaneously boosted metabolic stability and increased target potency of the final lead compound [1]. In contrast, comparator cis-3,5-dimethyl-1-(phenylmethyl)-piperazinone (CAS 55115-95-2) bears methyl groups at C3 and C5 rather than at C6, leaving the C6 position—adjacent to the secondary amine—unsubstituted and potentially susceptible to oxidative N-dealkylation or ring oxidation .

Drug metabolism Pharmacokinetics Lead optimization Gem-dimethyl

Physicochemical Property Profile: Solubility and Conformational Flexibility Comparison

3-Benzyl-6,6-dimethylpiperazin-2-one possesses 2 rotatable bonds (the benzyl methylene attachment to C3), a topological polar surface area of 41.1 Ų, and two hydrogen-bond donors [1]. The comparator cis-3,5-dimethyl-1-(phenylmethyl)-piperazinone (CAS 55115-95-2) has a calculated aqueous solubility of 12 g/L at 25°C and a density of 1.047 g/cm³ . The target compound's C6-gem-dimethyl motif reduces the rotatable bond count within the ring to zero (the ring carbons bearing the gem-dimethyl have no rotatable bonds), whereas the C3,C5-dimethyl analog retains similar flexibility. The differential substitution pattern affects the spatial orientation of the benzyl group relative to the piperazinone ring: C3-benzyl projects the aromatic ring from a chiral sp³ carbon, while N1-benzyl analogs project the benzyl from the planar lactam nitrogen, altering the vector angle accessible for hydrophobic pocket occupancy [1].

Physicochemical properties Drug-likeness Solubility Rotatable bonds

Factor Xa Inhibitor Scaffold Potency: Piperazinone Class Achieves Sub-Nanomolar IC50 with Selectivity Over Thrombin

The piperazin-2-one scaffold, when elaborated with appropriate P1 and P4 substituents, delivers potent factor Xa (FXa) inhibition. In the substituted piperazinone-based FXa inhibitor series reported by Su et al. (2003), compound 34—which incorporates a 3-benzyl-2-oxopiperazine core analogous to the target compound—achieved an IC50 of 0.9 nM against factor Xa [1]. The broader piperazinone class is characterized by selectivity for FXa over thrombin; unsubstituted piperazinone-based inhibitors in the companion study yielded IC50 values below 1 nM and demonstrated clear selectivity over thrombin [2]. The 3-benzyl substituent occupies the S1 pocket of FXa, while the piperazinone carbonyl oxygen forms a critical hydrogen bond with Gly219 [3]. The target compound's C6-gem-dimethyl does not interfere with this canonical binding mode and may further enhance selectivity through conformational restriction of the ring.

Anticoagulant Factor Xa Serine protease inhibition Piperazinone

Reduced N-Dealkylation Liability: C3-Benzyl Avoids the CYP3A4-Mediated Metabolic Pathway of N1-Benzyl Piperazines

N1-Benzyl-substituted piperazine and piperazinone derivatives are well-documented substrates for CYP3A4-mediated N-dealkylation, which cleaves the benzyl group to generate 1-aryl-piperazine metabolites that distribute extensively into tissues including the brain, often contributing to off-target pharmacology [1]. In contrast, 3-benzyl-6,6-dimethylpiperazin-2-one bears the benzyl group on a carbon atom (C3) rather than on a nitrogen, fundamentally altering its susceptibility to this metabolic pathway. The C–C bond connecting the benzyl group to the piperazinone ring is not a substrate for the same CYP3A4 N-dealkylation mechanism. Instead, any metabolism at this position would proceed through oxidative pathways at the benzylic methylene or aromatic ring, which are generally slower and generate different metabolite profiles [2]. This structural feature represents a key differentiation from N1-benzyl analogs such as 1-benzyl-3,3-dimethylpiperazin-2-one (CAS 674791-90-3) and cis-3,5-dimethyl-1-(phenylmethyl)-piperazinone (CAS 55115-95-2), which retain the metabolically labile N-benzyl bond [1].

Drug metabolism CYP3A4 N-dealkylation Arylpiperazine Metabolic stability

Chiral Synthetic Intermediate: Enantioselective Routes to 3-Substituted Piperazin-2-ones Enable Defined Stereochemistry for API Synthesis

3-Benzyl-6,6-dimethylpiperazin-2-one contains a chiral center at C3, making enantiomeric purity a critical specification for procurement. Efficient enantioselective synthetic methods for 3-substituted piperazin-2-ones have been developed, including dynamic resolution of α-halo chiral esters [1] and biocatalytic amine transaminase-mediated synthesis, which enables preparation of both enantiomers by selection of transaminases of opposite selectivity in aqueous medium under mild conditions [2]. In contrast, the 1-benzyl-3,3-dimethylpiperazin-2-one regioisomer lacks a chiral center if symmetric, and the 3,5-dimethyl analogs contain two stereocenters requiring diastereomer separation. The single stereocenter of the target compound simplifies stereochemical quality control and enantiomeric excess determination by chiral HPLC or NMR shift reagents, a practical advantage for GMP intermediate procurement [3]. The defined (R) or (S) configuration at C3 is essential for peptidomimetic drug design where the spatial orientation of the benzyl side chain determines target binding [1].

Asymmetric synthesis Chiral building block Peptidomimetic Process chemistry

Procurement-Relevant Application Scenarios for 3-Benzyl-6,6-dimethylpiperazin-2-one


Factor Xa Inhibitor Lead Optimization: Exploiting C6-gem-Dimethyl for Selectivity and PK Enhancement

In anticoagulant drug discovery programs building on the validated piperazinone-based factor Xa inhibitor scaffold (class IC50 < 1 nM, selective over thrombin [1]), 3-benzyl-6,6-dimethylpiperazin-2-one serves as an advanced intermediate for optimizing the P1′/P2′ region. The C6-gem-dimethyl provides a metabolic shield adjacent to the N4 secondary amine, potentially reducing oxidative ring metabolism and extending half-life beyond the 3.5-hour mouse t1/2 reported for optimized 1,4-disubstituted piperazin-2-ones [2]. The C3-benzyl group satisfies the S1 pocket preference for a neutral aromatic moiety as established by FXa-inhibitor co-crystal structures with ketopiperazine ligands [3].

CNS-Targeted Programs Requiring Reduced N-Dealkylation Metabolite Risk

For neuroscience programs where off-target pharmacology from N-dealkylated metabolites is a concern, the C3-benzyl substitution of 3-benzyl-6,6-dimethylpiperazin-2-one eliminates the CYP3A4-dependent N-dealkylation pathway that generates CNS-penetrant 1-aryl-piperazine metabolites from N1-benzyl piperazinone analogs [4]. Combined with the gem-dimethyl group's documented ability to reduce P-glycoprotein efflux liability [5], this scaffold is suited for CNS drug candidates requiring predictable brain exposure without confounding active metabolite contributions.

Peptidomimetic Synthesis Requiring Defined C3 Stereochemistry and Conformational Constraint

As a chiral building block with a single stereocenter at C3 and a gem-dimethyl-locked ring conformation, 3-benzyl-6,6-dimethylpiperazin-2-one is appropriate for constructing peptidomimetic inhibitors where backbone conformation and side-chain orientation are critical. The availability of both enantiomers via established amine transaminase biocatalysis [6] enables systematic exploration of (R) and (S) configurations at C3, while the zero rotatable bonds within the ring provide a rigid scaffold for structure-based design—advantages confirmed by enantioselective synthetic methodology developed explicitly for 3-substituted piperazin-2-ones [7].

Scaffold-Hopping from N1-Benzyl Piperazinones Seeking Improved Drug-Like Properties

When SAR programs on N1-benzyl-piperazinone leads encounter metabolic instability, poor selectivity, or CYP inhibition liabilities, 3-benzyl-6,6-dimethylpiperazin-2-one offers a scaffold-hop that retains the C13H18N2O formula and key pharmacophoric elements (benzyl aromatic group, piperazinone hydrogen-bonding motif) while repositioning the benzyl to a metabolically robust C–C attachment and adding conformational constraint via the C6-gem-dimethyl group [5]. This strategy is supported by the broader medicinal chemistry precedent that gem-dimethyl incorporation frequently rescues otherwise promising chemotypes from development termination due to PK shortcomings [5].

Quote Request

Request a Quote for 3-Benzyl-6,6-dimethylpiperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.